Aqueous Solubility vs. Parent Aphidicolin
The parent compound aphidicolin is categorically water-insoluble (<1 mg/mL), requiring dissolution in DMSO (68 mg/mL) or ethanol (5 mg/mL) for any experimental use . This insolubility has been explicitly cited in peer-reviewed literature as the barrier that 'precludes direct in vivo administration' of aphidicolin [1]. Aphidicolin glycinate was rationally designed as a water-soluble ester to overcome this limitation, and its aqueous solubility allows intravenous infusion at clinically relevant doses up to 4500 mg/m² (24-h continuous infusion) and intraperitoneal administration at 60–100 mg/kg in murine models without organic co-solvents [2][3].
| Evidence Dimension | Aqueous solubility and consequent in vivo administrability |
|---|---|
| Target Compound Data | Aphidicolin glycinate: water-soluble; enables IV infusion up to 4500 mg/m² in humans and IP dosing at 60–100 mg/kg in mice using aqueous vehicles |
| Comparator Or Baseline | Aphidicolin (parent): water-insoluble, <1 mg/mL; requires DMSO or ethanol for dissolution; cannot be administered systemically in vivo without specialized formulation (gamma-cyclodextrin complexes or liposomes) [1] |
| Quantified Difference | Qualitative solubility transformation from 'insoluble' to 'freely soluble' enabling aqueous IV/IP administration; clinically validated at doses exceeding gram quantities per m² body surface area |
| Conditions | Solubility data from vendor technical datasheet (Selleck) and primary literature; clinical dosing from Phase I trial (Sessa et al., 1991, JNCI) |
Why This Matters
Researchers procuring aphidicolin for in vivo studies must select the glycinate ester to avoid confounding effects of organic co-solvents (DMSO/ethanol) on cell signaling, metabolism, and vehicle-controlled experiments, and to achieve the dose intensities required for antitumor or antiparasitic efficacy.
- [1] Increased systemic efficacy of aphidicolin encapsulated in liposomes. Oncol Rep. 2005;13(1):157-61. 'Because of its poor solubility in water, it cannot be administered directly in vivo.' View Source
- [2] Sessa C, Zucchetti M, Davoli E, et al. Phase I and clinical pharmacological evaluation of aphidicolin glycinate. J Natl Cancer Inst. 1991;83(16):1160-4. MTD 4500 mg/m² by 24-h continuous infusion. PMID: 1886148. View Source
- [3] O'Dwyer PJ, Moyer JD, Suffness M, et al. Cancer Res. 1994;54(3):724-9. IP administration of AG at 100 mg/kg every 3 h for 9 days. PMID: 8306334. View Source
